molecular formula C11H16ClNO2 B1471128 Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride CAS No. 1803561-42-3

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride

Cat. No.: B1471128
CAS No.: 1803561-42-3
M. Wt: 229.7 g/mol
InChI Key: QNQRPDODZJNEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a methyl ester group, and a substituted phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride typically involves the reaction of 3,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Can be reduced to form amines or alcohol derivatives.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride has several notable applications in scientific research:

Chemical Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions, contributing to the development of new compounds in organic chemistry.

Biological Research

Enzyme Modulation : The compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it valuable in biochemical assays, allowing researchers to explore metabolic pathways and enzyme functions.

Antimicrobial Studies : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various pathogens. The structural motif of 2,5-dimethylphenyl is common among antimicrobial agents, suggesting potential effectiveness against Gram-positive and Gram-negative bacteria .

Pharmaceutical Development

Due to its unique structure, this compound is being explored for therapeutic applications. Its interactions with specific molecular targets position it as a candidate for developing treatments for infectious diseases and other conditions influenced by enzyme activity.

Case Study 1: Enzyme Inhibition Studies

Research conducted on enzyme inhibition mechanisms highlighted that this compound could act as both an inhibitor and an activator of specific enzymes. Such studies are crucial for understanding drug interactions and designing effective pharmaceuticals.

Case Study 2: Antimicrobial Efficacy

In a study analyzing antimicrobial efficacy, derivatives based on the 2,5-dimethylphenyl scaffold showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that modifications to this compound could lead to the development of new antibiotics targeting resistant strains .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride can be compared with other similar compounds, such as:

    Methyl 2-amino-2-phenylacetate hydrochloride: Lacks the dimethyl substitution on the phenyl ring, resulting in different chemical and biological properties.

    Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride: Has an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.

    Methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride: The methyl group is positioned differently on the phenyl ring, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.

Biological Activity

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride is an organic compound with significant biological activity, primarily recognized for its applications in biochemical research and pharmaceutical development. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H17_{17}ClN\O2_{2}
  • Molecular Weight : Approximately 229.70 g/mol
  • Functional Groups : Contains an amino group, a methyl ester group, and a substituted phenyl ring with two methyl groups at the 3 and 5 positions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can function as either an inhibitor or an activator , influencing various biochemical pathways. The precise mechanism depends on the target protein and the context of its application.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : The compound has been utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it valuable in biochemical assays.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. For example, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
  • Potential Therapeutic Applications : The compound's unique structure positions it as a candidate for further development in therapeutic contexts, particularly in targeting infectious diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates enzyme activity in biochemical assays
AntimicrobialExhibits activity against various bacterial strains
Protein InteractionUsed in studies of protein-ligand interactions

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant inhibition zones compared to controls, suggesting potential for development as antimicrobial agents.

  • Methodology : Disk diffusion method was employed to assess antibacterial activity.
  • Results : Derivatives showed varying degrees of effectiveness; some exhibited MIC (Minimum Inhibitory Concentration) values below 10 µg/mL against resistant strains.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process, including protection/deprotection of amino groups and acid-catalyzed esterification. For example, hydrochloric acid in dioxane is used to remove Boc (tert-butoxycarbonyl) protecting groups, followed by stirring at room temperature to achieve high yield (100% in one step) . Optimization involves controlling stoichiometry (e.g., HCl molar ratio) and reaction time. Proton NMR (DMSO-d6) is critical for verifying deprotection, with characteristic signals such as δ 9.00 ppm (broad singlet for NH) and δ 1.02 ppm (tert-butyl group removal) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of 1H-NMR (e.g., DMSO-d6 solvent to detect residual protons and confirm stereochemistry) and HPLC-MS for purity assessment. For instance, the tert-butyl group signal at δ 1.02 ppm in the starting material disappears post-deprotection . Comparative analysis with reference standards (e.g., related hydrochloride salts in pharmacopeial guidelines) ensures structural consistency .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology : Follow OSHA/GHS guidelines for hydrochloride salts: use PPE (gloves, goggles), avoid inhalation, and store in a dry, cool environment. Safety data sheets (SDS) recommend immediate washing after skin contact and ethanol/water mixtures for spill neutralization . Stability under ambient conditions is typically high, but prolonged exposure to moisture should be avoided .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodology : Contradictions in NMR or MS data may arise from residual solvents, tautomerism, or diastereomeric impurities. For example, unexpected peaks in DMSO-d6 could indicate incomplete drying. Use 2D NMR (COSY, HSQC) to assign ambiguous signals and X-ray crystallography (as in Acta Crystallographica studies) for absolute configuration confirmation . Cross-validate with synthetic intermediates (e.g., methyl esters in ) to rule out by-products .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40–60°C. Monitor degradation via HPLC and identify products using LC-MS. For instance, hydrolysis of the ester group in acidic conditions may yield 2-amino-2-(3,5-dimethylphenyl)acetic acid. Compare with analogs like ethylphenidate hydrochloride, which show similar ester lability .

Q. How can chiral purity be ensured during synthesis, given the compound’s potential enantiomeric forms?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak®) or polarimetric analysis. For example, (R)-enantiomers of related compounds (e.g., methyl (R)-2-amino-2-(2-chlorophenyl)acetate hydrochloride) show distinct optical rotations . Asymmetric synthesis routes (e.g., chiral auxiliaries or catalysts) can minimize racemization, as seen in for (S)-configured derivatives .

Q. What mechanistic insights can be gained from studying by-products in the synthesis?

  • Methodology : By-products like 3,5-dimethylphenylhydrazine hydrochloride (CID 12651341) may form via unintended side reactions . Use LC-MS/MS to trace impurities and propose mechanisms (e.g., over-alkylation or incomplete reduction). Computational tools (DFT calculations) can model reaction pathways and identify transition states favoring by-product formation.

Q. How does the compound interact with biological matrices in preclinical studies?

  • Methodology : Employ SPR (surface plasmon resonance) or microscale thermophoresis to study binding affinity with targets like serum proteins. For example, analogs such as IL-6 or CRP-binding compounds use similar hydrochloride salts to enhance solubility in PBS buffers . Metabolite profiling in serum (e.g., human serum incubation followed by LC-TOF-MS) identifies hydrolysis or conjugation products.

Q. Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed melting points?

  • Methodology : Melting point variations (e.g., lit. 179–183°C vs. observed 170°C) may indicate polymorphic forms or hydrate formation. Perform DSC (differential scanning calorimetry) and PXRD to characterize crystalline phases. Compare with structurally similar compounds, such as 3,5-dimethylphenylhydrazine hydrochloride (mp data in SDS) .

Q. What analytical approaches validate the absence of genotoxic impurities?

  • Methodology : Follow ICH M7 guidelines using AMES testing and LC-HRMS to detect trace mutagenic impurities (e.g., aryl amines). For example, residual 3,5-dimethylaniline can be quantified via derivatization with dansyl chloride and fluorescence detection .

Properties

IUPAC Name

methyl 2-amino-2-(3,5-dimethylphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-4-8(2)6-9(5-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQRPDODZJNEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C(=O)OC)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride

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